molecular formula C18H28N2O2 B7152613 N-(1-benzylpiperidin-4-yl)-3-methoxy-2,2-dimethylpropanamide

N-(1-benzylpiperidin-4-yl)-3-methoxy-2,2-dimethylpropanamide

Cat. No.: B7152613
M. Wt: 304.4 g/mol
InChI Key: MRFSMHXVQLGKCT-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-3-methoxy-2,2-dimethylpropanamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. Its structure features a piperidine ring substituted with a benzyl group and a methoxy-dimethylpropanamide moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-3-methoxy-2,2-dimethylpropanamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Introduction of the Methoxy-Dimethylpropanamide Moiety: This step involves the reaction of the benzylpiperidine intermediate with 3-methoxy-2,2-dimethylpropanoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-3-methoxy-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-3-methoxy-2,2-dimethylpropanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of analgesics and other therapeutic compounds.

    Biological Research: The compound is used in studies related to neurotransmitter systems and receptor binding.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-3-methoxy-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzylpiperidin-4-yl)acetohydrazide: Another piperidine derivative with similar structural features but different functional groups.

    4-Benzylpiperidine: A simpler compound with a benzyl group attached to the piperidine ring.

Uniqueness

N-(1-benzylpiperidin-4-yl)-3-methoxy-2,2-dimethylpropanamide is unique due to the presence of the methoxy-dimethylpropanamide moiety, which imparts distinct chemical and pharmacological properties compared to other piperidine derivatives.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-methoxy-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-18(2,14-22-3)17(21)19-16-9-11-20(12-10-16)13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFSMHXVQLGKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC)C(=O)NC1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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